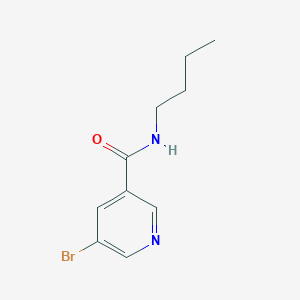

N-Butyl 5-bromonicotinamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-butylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-2-3-4-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLRBVKAUPICND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675104 | |

| Record name | 5-Bromo-N-butylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-83-3 | |

| Record name | 5-Bromo-N-butyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-butylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Nicotinamide Core Structure in Medicinal Chemistry

The nicotinamide (B372718) core structure, chemically known as pyridine-3-carboxamide (B1143946), is a fundamental scaffold in medicinal chemistry. drugbank.com It consists of a pyridine (B92270) ring substituted with a carboxamide group at the 3-position. This structure is a derivative of niacin (vitamin B3) and is a component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). drugbank.combeilstein-journals.org NAD plays a crucial role in a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling. nih.govwikipedia.org

The significance of the nicotinamide scaffold lies in its ability to interact with a variety of biological targets, including enzymes and receptors. The pyridine ring and the carboxamide group provide key hydrogen bonding and aromatic interaction points, which are critical for molecular recognition and binding to protein active sites. nih.gov This inherent bioactivity makes the nicotinamide structure a privileged scaffold—a molecular framework that is repeatedly found in biologically active compounds.

Significance of Halogenation Bromine in Pyridine 3 Carboxamide Scaffolds

The introduction of halogen atoms, particularly bromine, onto the pyridine-3-carboxamide (B1143946) scaffold is a common and impactful strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity. The presence of a bromine atom at the 5-position of the pyridine (B92270) ring, as seen in N-Butyl 5-bromonicotinamide (B182952), can have several important consequences.

Bromine is an electron-withdrawing group, which can influence the electronic distribution within the pyridine ring. This can affect the pKa of the molecule and its ability to participate in certain biological interactions. Furthermore, the bromine atom can serve as a valuable synthetic handle, allowing for further chemical modifications through cross-coupling reactions. From a biological standpoint, the introduction of a bromine atom can enhance a compound's activity by providing an additional point of interaction with its biological target.

The N Alkyl Substituent Strategy in Amide Functionalities

The amide group of the pyridine-3-carboxamide (B1143946) scaffold offers another site for chemical modification. The N-alkyl substituent strategy involves the attachment of an alkyl group, such as a butyl group, to the nitrogen atom of the amide. This modification can have a profound effect on the molecule's properties.

The addition of an N-alkyl group can increase the lipophilicity of the compound, which can in turn affect its solubility, membrane permeability, and pharmacokinetic profile. The size and nature of the alkyl group can also introduce steric hindrance, which can influence the molecule's conformation and its interaction with biological targets. fiveable.me The N-butyl group in N-Butyl 5-bromonicotinamide (B182952) is a specific example of this strategy, chosen to impart a particular set of physicochemical characteristics to the molecule. The functionalization of the N-α position of secondary N-alkylamides has become an area of interest in synthetic chemistry. rsc.org

Research Trajectory for Novel Nicotinamide Analogues

The development of novel nicotinamide (B372718) analogues is a dynamic and ongoing area of research. Scientists are continually exploring new ways to modify the nicotinamide scaffold to create compounds with improved properties and novel biological activities. researchgate.netmdpi.comacs.org Key research trajectories include:

Scaffold Hopping: Replacing the core nicotinamide structure with other heterocyclic systems to explore new chemical space and identify novel biological targets. nih.gov

Bioisosteric Replacement: Substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of improving a compound's potency, selectivity, or metabolic stability. nih.gov

Prodrug Strategies: Designing nicotinamide derivatives that are inactive in their initial form but are converted to an active drug within the body. This can be used to improve a drug's delivery to its target site. asm.org

Targeted Inhibition: Developing nicotinamide analogues that specifically inhibit the activity of certain enzymes, such as nicotinamide N-methyltransferase (NNMT) or nicotinamide phosphoribosyltransferase (NAMPT), which are implicated in various diseases. nih.govmdpi.comacs.org

These research efforts are often guided by computational modeling and structure-activity relationship (SAR) studies, which help to predict how different chemical modifications will affect a compound's biological activity.

Contextualization of N Butyl 5 Bromonicotinamide Within Nicotinamide Research

N-Butyl 5-bromonicotinamide (B182952) can be understood as a product of the rational design strategies employed in nicotinamide (B372718) research. sigmaaldrich.comclearsynth.comsigmaaldrich.com Its structure incorporates two key modifications to the parent nicotinamide scaffold:

Bromination at the 5-position: This modification, as discussed earlier, can enhance the molecule's biological activity and provide a site for further chemical synthesis.

N-butylation of the amide: This modification increases the molecule's lipophilicity and can influence its pharmacokinetic properties.

The combination of these two features suggests that N-Butyl 5-bromonicotinamide was likely synthesized as part of a research program aimed at exploring the structure-activity relationships of nicotinamide derivatives. By systematically varying the substituents on the nicotinamide scaffold, researchers can gain a better understanding of how different chemical features contribute to a compound's biological activity. This knowledge can then be used to design new and more effective nicotinamide-based compounds for a variety of applications.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of N-butyl 5-bromonicotinamide?

The synthesis of this compound can be optimized using continuous-flow processes, as demonstrated in the reaction of 5-bromonicotinamide with ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate in DMSO under controlled conditions . To systematically evaluate variables (e.g., temperature, reagent stoichiometry), employ Box-Behnken experimental design (BBD) . This statistical approach identifies nonlinear relationships between variables and reaction outcomes, as shown in studies on n-butyl acetate hydrolysis, where temperature and reactant ratios significantly influenced conversion rates . Use regression analysis (e.g., MATLAB) to model interactions and validate predictions against experimental data .

Q. How should researchers characterize the purity and structural identity of this compound?

For novel compounds, provide 1H/13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity. For known compounds (e.g., intermediates like ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate), cross-reference spectral data with literature and ensure LC-MS retention times align with established values . Follow journal guidelines to prioritize essential characterization data in the main text and relegate redundant datasets to supplementary materials .

Q. What safety protocols are critical when handling this compound?

While direct toxicity data for this compound are limited, analog studies on n-butyl chloroformate highlight risks of severe respiratory irritation and tissue damage at ≥200 ppm . Apply AEGL-3 guidelines (Acute Exposure Guideline Levels) for volatile compounds: use fume hoods, wear nitrile gloves, and maintain airborne concentrations below 66.7 ppm (1-hour exposure threshold for lethality in rats) . For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

II. Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields during this compound synthesis?

Discrepancies in yields (e.g., 52% vs. theoretical predictions) may arise from unoptimized intermediates or side reactions. Use kinetic profiling (e.g., in situ IR, LC-MS monitoring) to identify rate-limiting steps or byproducts . For example, competitive hydrolysis of bromonicotinamide under basic conditions could reduce efficiency. Apply density functional theory (DFT) to model transition states and electronic effects of the bromine substituent, which may sterically hinder nucleophilic attack . Cross-validate hypotheses with controlled experiments (e.g., varying solvents, catalysts).

Q. What statistical approaches are suitable for analyzing non-linear relationships in reaction parameter optimization?

The Box-Behnken design is ideal for multi-variable systems, reducing experimental runs while capturing quadratic interactions. For this compound synthesis, design a 3-factor BBD (e.g., temperature, reaction time, catalyst loading) and fit data to a second-order polynomial model. Use ANOVA to assess significance (p < 0.05) of terms like (temperature × catalyst interaction). Validate with a normal probability plot of residuals to confirm homoscedasticity and avoid overfitting . For complex systems, augment with artificial neural networks (ANNs) .

Q. How can researchers address gaps in toxicological data for novel brominated nicotinamide derivatives?

Leverage read-across methodologies using structurally similar compounds (e.g., n-butyl chloroformate) to predict acute toxicity. Prioritize in vitro assays (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity) given the absence of carcinogenicity data for most chloroformates . For in vivo studies, adhere to OECD guidelines and include both sexes to assess demographic variability . Publish negative results to mitigate publication bias and improve risk assessment frameworks.

III. Methodological Best Practices

- Data Reproducibility : Document reaction conditions (solvent purity, equipment calibration) in supplementary materials to enable replication .

- Ethical Reporting : Disclose funding sources and conflicts of interest, particularly if synthesizing derivatives for therapeutic applications .

- Critical Analysis : Scrutinize assumptions in computational models (e.g., neglecting solvent effects in DFT) and validate with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.